molecular formula C17H14N2O5 B5746412 methyl 2-{[3-(4-nitrophenyl)acryloyl]amino}benzoate

methyl 2-{[3-(4-nitrophenyl)acryloyl]amino}benzoate

Cat. No. B5746412
M. Wt: 326.30 g/mol
InChI Key: JZBAVRPJIWSIGI-DHZHZOJOSA-N
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Description

Methyl 2-{[3-(4-nitrophenyl)acryloyl]amino}benzoate, also known as MNAB, is a synthetic compound that has gained significant attention in the field of scientific research. It is a member of the class of molecules known as acrylamides, which have been widely studied for their potential therapeutic applications. MNAB has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of methyl 2-{[3-(4-nitrophenyl)acryloyl]amino}benzoate is not fully understood. However, it is believed to interact with various cellular pathways, including the nuclear factor kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and immune responses. methyl 2-{[3-(4-nitrophenyl)acryloyl]amino}benzoate has been found to inhibit the activation of NF-κB, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
methyl 2-{[3-(4-nitrophenyl)acryloyl]amino}benzoate has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). methyl 2-{[3-(4-nitrophenyl)acryloyl]amino}benzoate has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In addition, methyl 2-{[3-(4-nitrophenyl)acryloyl]amino}benzoate has been found to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

Methyl 2-{[3-(4-nitrophenyl)acryloyl]amino}benzoate has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. methyl 2-{[3-(4-nitrophenyl)acryloyl]amino}benzoate has also been found to exhibit low toxicity, which is an important consideration for any potential therapeutic application. However, methyl 2-{[3-(4-nitrophenyl)acryloyl]amino}benzoate has some limitations, including its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on methyl 2-{[3-(4-nitrophenyl)acryloyl]amino}benzoate. One area of interest is its potential use in the treatment of neurodegenerative diseases. methyl 2-{[3-(4-nitrophenyl)acryloyl]amino}benzoate has been found to exhibit neuroprotective effects in animal models of Alzheimer's and Parkinson's disease, suggesting that it may have therapeutic potential in these conditions. Another area of interest is its potential use in the treatment of cancer. methyl 2-{[3-(4-nitrophenyl)acryloyl]amino}benzoate has been found to induce apoptosis in cancer cells, indicating that it may have anti-cancer properties. Further research is needed to fully understand the mechanisms underlying these effects and to determine the potential clinical applications of methyl 2-{[3-(4-nitrophenyl)acryloyl]amino}benzoate.

Synthesis Methods

Methyl 2-{[3-(4-nitrophenyl)acryloyl]amino}benzoate can be synthesized through a series of chemical reactions involving the condensation of 4-nitrophenylacetic acid with methyl anthranilate. The resulting product is then subjected to further reactions to produce the final compound. The synthesis of methyl 2-{[3-(4-nitrophenyl)acryloyl]amino}benzoate is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

Methyl 2-{[3-(4-nitrophenyl)acryloyl]amino}benzoate has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. methyl 2-{[3-(4-nitrophenyl)acryloyl]amino}benzoate has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.

properties

IUPAC Name

methyl 2-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5/c1-24-17(21)14-4-2-3-5-15(14)18-16(20)11-8-12-6-9-13(10-7-12)19(22)23/h2-11H,1H3,(H,18,20)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZBAVRPJIWSIGI-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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